molecular formula C13H16O4 B13704156 [(2R,3R)-3-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate

[(2R,3R)-3-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate

Cat. No.: B13704156
M. Wt: 236.26 g/mol
InChI Key: FJEYWANPLCAVOX-UHFFFAOYSA-N
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Description

The compound [(2R,3R)-3-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate (CAS: 1801627-53-1) is a tetrahydrofuran derivative esterified with a 4-methylbenzoate group. Its molecular formula is C₁₃H₁₆O₄, with a molecular weight of 236.26 g/mol . It is primarily used in biochemical research, particularly in nucleotide analog synthesis, as evidenced by its role in modifying nucleobase scaffolds for genetic alphabet expansion studies . The compound is provided in solution form (10 mM concentration) with a purity exceeding 98% and requires storage at -80°C for long-term stability .

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

(3-hydroxyoxolan-2-yl)methyl 4-methylbenzoate

InChI

InChI=1S/C13H16O4/c1-9-2-4-10(5-3-9)13(15)17-8-12-11(14)6-7-16-12/h2-5,11-12,14H,6-8H2,1H3

InChI Key

FJEYWANPLCAVOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CCO2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate typically involves the cyclization and hydrolysis of precursor compounds. One common method is the cyclization of 3,4-dibromo-1-methoxybutane followed by hydrolysis to yield 3-hydroxytetrahydrofuran . The hydroxyl group is then esterified with 4-methylbenzoic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxotetrahydrofuran derivatives.

    Reduction: Formation of 3-hydroxytetrahydrofuran-2-ylmethanol.

    Substitution: Formation of various substituted tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of tetrahydrofuran derivatives on biological systems. Its hydroxyl and ester groups make it a versatile molecule for probing enzyme interactions and metabolic pathways.

Medicine

In medicine, [(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate has potential applications as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of coatings and adhesives.

Mechanism of Action

The mechanism of action of [(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name (CAS) Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features/Applications
Target compound (1801627-53-1) C₁₃H₁₆O₄ 3-hydroxy, 4-methylbenzoate 236.26 High-purity research reagent; nucleoside synthesis
(2S,3R,5R)-5-Chloro-... () C₂₁H₂₁ClO₅ Chloro, dual 4-methylbenzoate 388.84 Reactive intermediate in nucleoside coupling; chlorine enhances electrophilicity
((2R,3S,4S,5S)-3-Fluoro-...) (237410-13-8) C₁₃H₁₅FO₅ Fluoro, methoxy, benzoate 270.26 Increased metabolic stability due to fluorine
((2R,3R,4R)-3-(Benzoyloxy)-...) (874638-80-9) C₂₀H₁₇FO₆ Benzoyloxy, fluoro, methyl 372.34 Fluorinated pharmaceutical intermediate; complex lactone structure
Purine derivative (550-33-4) C₁₀H₁₂N₄O₄ Purine, hydroxymethyl, diol 252.23 Antiviral/nucleoside analog applications

Physicochemical Properties

  • Solubility : The target compound requires sonication and heating for solubility in organic solvents, whereas the fluoro-methoxy analog () exhibits higher lipophilicity due to fluorine .
  • Stability : Storage at -80°C is critical for the target compound, whereas the chloro analog () may require milder conditions due to its higher reactivity .

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